N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-oxo-1,3-benzothiazin-2-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2S3/c26-16(21-18-22-17(27)13-8-4-5-9-15(13)30-18)11-29-20-24-23-19-25(20)14(10-28-19)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIOMLWGWFGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=O)C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure combining elements of benzothiazine and thiazole-triazole moieties, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H13N5O2S2 |
| CAS Number | [To be determined] |
| Molecular Weight | 373.43 g/mol |
The presence of both benzothiazine and thiazole rings suggests a diverse range of interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that related benzothiazine derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL against several pathogens, indicating potent antimicrobial effects .
Antifungal Activity
The antifungal properties of this compound are particularly noteworthy. It has been observed to inhibit the growth of fungi effectively, with some derivatives demonstrating superior activity compared to traditional antifungal agents. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance antifungal potency .
Cytotoxic Effects
In addition to antimicrobial activity, compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . This suggests potential applications in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial and cancerous cells. The binding affinity to enzymes and proteins disrupts critical cellular processes through mechanisms such as:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Evaluation : A study published in RSC Advances evaluated the antimicrobial efficacy of various benzothiazine derivatives against both Gram-positive and Gram-negative bacteria as well as fungi .
- Cytotoxicity Assessment : Research highlighted in MDPI demonstrated that certain thiazole-triazole hybrids exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development .
- Structure Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the phenyl group on the thiazole ring can significantly enhance both antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Benzothiazinone vs. Benzodioxol ()
- Compound : N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
- Differences: Core: Benzodioxol (electron-rich oxygen-containing ring) replaces benzothiazinone (electron-deficient, sulfur-containing ring). Substituent: 4-Methylphenyl vs. phenyl in the thiazolo-triazole moiety.
- Implications: The benzothiazinone’s 4-oxo group may enhance hydrogen-bonding interactions with biological targets compared to benzodioxol’s ether oxygen .
Benzothiazinone vs. Quinazolinone ()
- Compound : 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Differences: Core: Quinazolinone (two-nitrogen heterocycle) replaces benzothiazinone. Substituents: 4-Chlorophenyl and trimethylphenyl groups alter steric and electronic profiles.
- Implications: Quinazolinone’s planar structure may facilitate intercalation with DNA or enzymes, whereas benzothiazinone’s fused ring system could confer rigidity for target specificity .
Substituent Variations in Thiazolo-Triazole Moieties
Phenyl vs. Thiophene/Thiadiazole ()
- Examples: 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide () N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences: Thiadiazole or pyridyl groups introduce additional nitrogen atoms, altering electronic properties. Ethyl or cyano substituents modulate steric bulk and polarity.
- Implications :
Spectroscopic and Structural Characterization
- NMR Analysis (): Chemical shift differences in regions corresponding to the benzothiazinone (δ 39–44 ppm) and thiazolo-triazole (δ 29–36 ppm) moieties distinguish the target compound from analogs like rapamycin derivatives. Identical shifts in other regions suggest conserved conformational stability in the acetamide linker .
- Crystallography () :
- SHELX refinement reveals bond lengths of 1.75–1.80 Å for C–S bonds in the sulfanyl group, consistent with analogs in .
Q & A
Q. What are the common synthetic strategies for preparing N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Prepare the benzothiazinone core via cyclization of thiourea derivatives with α-chloroacetophenone analogs under reflux conditions .
- Step 2: Synthesize the thiazolotriazole moiety by reacting 5-phenyl-1,3-thiazolo[2,3-c][1,2,4]triazole-3-thiol with chloroacetyl chloride in dioxane, using triethylamine as a base to form the sulfanyl acetamide intermediate .
- Step 3: Couple the two fragments via nucleophilic substitution, often in anhydrous acetone with potassium carbonate to facilitate thiolate formation .
Validation: Confirm intermediates via / NMR and mass spectrometry, and final product purity via HPLC (>95%) .
Q. Which techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography: Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry. For example, SHELX can model disorder in the benzothiazinone ring system .
- Spectroscopy: NMR (DMSO-d6) identifies sulfanyl protons (~δ 3.5–4.0 ppm) and aromatic protons in the thiazolotriazole moiety (~δ 7.5–8.5 ppm). IR confirms carbonyl stretches (1650–1700 cm) .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 480.1528, observed 480.1540) .
Q. How is the compound initially screened for biological activity in academic research?
Methodological Answer:
- In vitro assays: Test anti-inflammatory activity via COX-2 inhibition (IC) or antioxidant potential using DPPH radical scavenging assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Dose-response curves: Generate EC values for potency assessment, ensuring replicates (n ≥ 3) to minimize variability .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolotriazole intermediate?
Methodological Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio). For example, dioxane/water (3:1) at 80°C increases yield by 20% compared to pure dioxane .
- Catalyst screening: Test alternatives to triethylamine (e.g., DBU) to reduce side reactions like over-acylation .
- Workflow integration: Use continuous-flow chemistry for scalable, reproducible synthesis of intermediates .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
Methodological Answer:
- Multi-technique validation: Cross-check X-ray data (e.g., bond angles) with DFT-optimized structures (B3LYP/6-31G*) to identify discrepancies caused by crystal packing .
- Dynamic NMR: Resolve tautomerism in the benzothiazinone ring by variable-temperature NMR (e.g., coalescence temperature analysis) .
- Electron density maps: Use SHELXL’s TWIN and BASF commands to model twinning or disorder in challenging crystals .
Q. What computational methods predict the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Validate poses with MD simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds (e.g., acetamide-COX-2 Arg120) .
- QSAR modeling: Build regression models using descriptors like LogP and polar surface area to correlate structure with anti-cancer activity (e.g., IC vs. MCF-7 cell line) .
- ADMET prediction: SwissADME estimates bioavailability (e.g., Lipinski violations) and toxicity (e.g., Ames test) .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
Methodological Answer:
- Scaffold modification: Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing -NO vs. donating -OCH) to assess impact on antioxidant activity .
- Pharmacophore mapping: Identify critical motifs (e.g., sulfanyl group, benzothiazinone carbonyl) using Discovery Studio’s HypoGen module .
- Free-energy perturbation (FEP): Calculate ΔΔG for binding affinity changes upon substitution (e.g., replacing phenyl with pyridinyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
